Home > Products > Screening Compounds P130583 > N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide
N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide - 478079-72-0

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide

Catalog Number: EVT-2974540
CAS Number: 478079-72-0
Molecular Formula: C14H17FN2O2
Molecular Weight: 264.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxooxazolidin-5-yl}methanol

  • Compound Description: This compound serves as a direct precursor in the synthesis of linezolid, a potent antibacterial agent. []
  • Relevance: This compound shares a core structure with N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide, including the 3-fluoro-4-morpholinophenyl moiety. The key difference lies in the presence of an oxazolidinone ring instead of the cyclopropanecarboxamide group in the target compound. This structural similarity highlights the importance of the shared moiety in the development of antibacterial agents. []

(R)-N-{3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxooxazolidin-5-yl}methyl azide

  • Compound Description: This compound is another synthetic precursor to linezolid, emphasizing its importance in medicinal chemistry. []

Linezolid

  • Compound Description: Linezolid is a clinically important antibacterial drug, specifically targeting bacterial protein synthesis. []
  • Relevance: This compound represents the final product of a synthetic route that utilizes the two previously described compounds. The presence of the 3-fluoro-4-morpholinophenyl group in linezolid suggests its significance for the drug's antibacterial activity. This observation further strengthens the potential of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide as a lead structure for developing novel antibacterial agents. []

(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide

  • Compound Description: This compound, denoted as (S)-1, acts as a KCNQ2 potassium channel opener. []
  • Relevance: Both this compound and N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide feature a morpholine ring attached to a phenyl group. Additionally, both contain an amide linkage, albeit with different substituents. This structural similarity, despite differing biological targets, suggests the potential for modulating biological activity by modifying the substituents around these core structural elements. []

(S)-N-[1-(4-fluoro-3-morpholin-4-yl-phenyl)-ethyl]-3-(4-fluoro-phenyl)-acrylamide

  • Compound Description: Identified as (S)-2, this acrylamide derivative functions as a KCNQ2 potassium channel opener. []
  • Relevance: Sharing a closer structural resemblance to (S)-1, this compound also exhibits KCNQ2 opening activity. The inclusion of fluorine atoms in both the phenyl rings highlights the potential impact of halogenation on biological activity, a modification strategy applicable to exploring the structure-activity relationship of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide. []
Overview

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide is a synthetic compound that exhibits significant potential in pharmaceutical applications, particularly in the development of therapeutic agents. This compound features a unique structural framework that includes a cyclopropane moiety and a fluorinated morpholinophenyl group, which contribute to its biological activity. The presence of the morpholine ring enhances its interaction with biological targets, making it a valuable candidate for drug discovery.

Source and Classification

This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its morpholine ring. It falls under the category of fluorinated compounds, which are known for their diverse applications in medicinal chemistry and materials science. The compound's structure is associated with various pharmacological activities, including antimicrobial properties and potential use in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide typically involves several key steps:

  1. Preparation of 3-Fluoro-4-morpholinophenylamine: This is often achieved through nucleophilic substitution reactions where 3-fluoro-4-nitroaniline is reacted with morpholine.
  2. Formation of Cyclopropanecarboxamide: Cyclopropanecarboxylic acid can be converted to its corresponding amide by reacting it with the amine derived from the previous step.
  3. Coupling Reaction: The final product is obtained through coupling reactions that join the morpholinophenyl group with the cyclopropanecarboxamide.

These steps may involve various reagents and conditions, such as the use of coupling agents or catalysts to facilitate the formation of the desired amide bond.

Molecular Structure Analysis

Structure and Data

The molecular formula of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide can be represented as C13H14F1N2O1C_{13}H_{14}F_{1}N_{2}O_{1}. The compound features:

  • A cyclopropane ring, contributing to its rigidity.
  • A morpholine ring, which enhances solubility and bioavailability.
  • A fluorine atom, which can influence the electronic properties and lipophilicity.

The three-dimensional structure allows for specific interactions with biological targets, which is crucial for its function as a pharmaceutical agent.

Chemical Reactions Analysis

Reactions and Technical Details

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide can participate in various chemical reactions, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile in various substitution reactions.
  • Acylation reactions: The cyclopropane moiety can undergo acylation to form derivatives that may exhibit enhanced biological activity.
  • Rearrangements: Under certain conditions, this compound may undergo rearrangements that can lead to new derivatives with modified properties.

These reactions are essential for modifying the compound's structure to optimize its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in disease processes.

  1. Inhibition of Protein Kinases: The compound may inhibit protein kinases involved in cell proliferation pathways, particularly in cancer cells driven by epidermal growth factor receptor signaling.
  2. Antimicrobial Activity: Similar compounds have shown efficacy against Gram-positive bacteria by targeting bacterial ribosomes, thus inhibiting protein synthesis.

The detailed mechanism often requires further investigation through biochemical assays and structural studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 232.29 g/mol.
  • Melting Point: Typically around 125 °C, indicating good thermal stability.
  • Solubility: Generally soluble in organic solvents due to its lipophilic nature.

These properties are critical for determining the compound's behavior in biological systems and its suitability for formulation into pharmaceutical products.

Applications

Scientific Uses

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide has several applications in scientific research:

  1. Drug Development: It serves as a lead compound in the design of new antibiotics or anticancer agents.
  2. Biochemical Research: Useful in studying mechanisms of drug action and resistance, particularly concerning protein synthesis inhibition.
  3. Material Science: Potential applications in developing non-linear optical materials due to its unique electronic properties.

This compound exemplifies the intersection between synthetic chemistry and medicinal applications, highlighting its importance in ongoing research efforts aimed at addressing critical health challenges.

Introduction to N-(3-Fluoro-4-Morpholinophenyl)cyclopropanecarboxamide in Contemporary Medicinal Chemistry

N-(3-Fluoro-4-morpholinophenyl)cyclopropanecarboxamide represents a strategically designed molecular architecture incorporating three pharmacologically significant motifs: a morpholine ring, a cyclopropane carboxamide, and a strategically positioned fluorine atom. This compound exemplifies modern medicinal chemistry approaches that leverage privileged structural elements to optimize target engagement and pharmacokinetic properties. The molecular scaffold integrates features known to influence drug-receptor interactions, metabolic stability, and bioavailability, positioning it as a valuable template for developing therapeutics targeting diverse disease pathways, particularly in oncology and infectious diseases [3] [9]. Its systematic design reflects deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) central to contemporary drug discovery.

Structural Significance of Morpholine and Cyclopropane Motifs in Drug Design

The morpholine ring (1-oxa-4-azacyclohexane) constitutes a privileged heterocyclic scaffold in medicinal chemistry due to its versatile physicochemical properties and broad biological activity profile. Its significance is highlighted by its presence in over 100 drugs indexed in the World Drug Index database [3]. Morpholine’s saturated six-membered ring featuring both oxygen and nitrogen atoms provides several advantages:

  • Improved Solubility & Pharmacokinetics: Morpholine’s polarity and basic nitrogen enhance aqueous solubility of otherwise lipophilic scaffolds, facilitating drug dissolution and absorption. The ring exhibits moderate passive membrane permeability, contributing to favorable tissue distribution [9] [10].
  • Conformational Flexibility: The chair conformation allows morpholine to adopt orientations optimizing interactions with diverse enzyme active sites and receptor binding pockets. This flexibility is crucial for achieving optimal binding geometry [10].
  • Target Engagement: Morpholine frequently serves as a key pharmacophore interacting with biological targets. It forms hydrogen bonds via its oxygen and nitrogen atoms and can participate in dipole-dipole interactions and van der Waals contacts. Notably, morpholine derivatives feature prominently in inhibitors targeting kinases (PI3K, mTOR, Akt), neurotransmitter reuptake transporters, and various enzymes central to cancer and CNS disorders [3] [9]. Examples include the anticancer agent temsirolimus (mTOR inhibitor) and the antidepressant reboxetine (norepinephrine reuptake inhibitor).

The cyclopropyl group attached via a carboxamide linker contributes distinct properties:

  • Enhanced Binding Affinity: Cyclopropane’s high ring strain (~27.5 kcal/mol) creates unique electronic properties. The "cyclopropyl effect" can enhance binding affinity to target proteins compared to larger or unstrained ring systems. This effect arises from the ability of cyclopropane C-C bonds to act as unconventional donors in CH-π interactions or acceptors via σ-acceptor interactions with electron-rich protein residues [4].
  • Metabolic Stability: The cyclopropyl ring acts as a steric shield, protecting the adjacent carbonyl group from enzymatic hydrolysis. Its saturated nature lacks sites readily oxidized by cytochrome P450 enzymes, contributing to improved metabolic stability and longer plasma half-lives for cyclopropane-containing drugs [8].
  • Spatial Control: As the smallest carbocyclic ring, cyclopropane offers precise three-dimensional spatial projection of the attached carboxamide functionality, enabling optimal orientation within binding pockets without excessive molecular bulk [4].

Table 1: Therapeutic Agents Utilizing Morpholine and Cyclopropane Motifs

Compound NameTherapeutic CategoryKey Structural MotifsPrimary Target/Mechanism
TemsirolimusAnticancerMorpholinemTOR kinase inhibitor
ReboxetineAntidepressantMorpholineNorepinephrine reuptake inhibitor
TicagrelorAntiplateletCyclopropylamino groupP2Y12 receptor antagonist
TranylcypromineAntidepressantCyclopropyl ring (fused)Monoamine oxidase inhibitor (MAOI)
N-(3-Fluoro-4-Morpholinophenyl)cyclopropanecarboxamideResearch CompoundMorpholine, CyclopropanecarboxamideKinase inhibitor (e.g., PI3K/mTOR pathway)

The integration of the morpholine ring and cyclopropanecarboxamide in N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide creates a synergistic combination designed for optimized target binding (via cyclopropane strain and morpholine H-bonding) and favorable drug-like properties (via morpholine-enhanced solubility and cyclopropane metabolic stability) [3] [4] [9].

Role of Fluorine Substituents in Enhancing Bioavailability and Target Affinity

The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring in this compound exemplifies the critical role of fluorination in modern drug design. Fluorine, despite its small van der Waals radius (1.47 Å), profoundly impacts molecular properties:

  • Metabolic Stability Enhancement: Fluorine effectively blocks oxidative metabolism, particularly cytochrome P450-mediated hydroxylation at adjacent positions (ortho-effect). This is crucial for the 3-fluoro-4-morpholinophenyl scaffold, as metabolism often occurs on electron-rich aromatic rings. Fluorine substitution significantly reduces the rate of aromatic hydroxylation, a primary metabolic pathway for many drugs, thereby extending plasma half-life and improving overall exposure [4] [8]. Fluorine’s high electronegativity (Pauling scale: 4.0) also deactivates the aromatic ring towards electrophilic attack by metabolic enzymes, providing an additional layer of metabolic protection [4].
  • Modulation of Lipophilicity and Permeability: While fluorine atoms are intrinsically lipophilic, their strong electron-withdrawing nature can counterintuitively reduce overall molecular lipophilicity when attached to aromatic systems. This fine-tuning of logP/logD impacts passive membrane permeability and absorption. The C-F bond offers a unique balance, often increasing bioavailability compared to non-fluorinated analogs or bulkier substituents [4] [8].
  • Influence on Target Binding Affinity: Fluorine can participate in specific non-covalent interactions with biological targets:
  • Dipole-Dipole Interactions & Hydrogen Bonding: While a weak hydrogen bond acceptor, fluorine can form favorable electrostatic interactions with protein residues like backbone amide NH groups, serine OH, threonine OH, lysine NH₃⁺, or arginine guanidinium groups.
  • Fluorine π-Interactions: The fluorine atom can engage in orthogonal multipolar interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in target binding pockets.
  • Modulation of pKa: Fluorine's electron-withdrawing effect lowers the pKa of nearby functional groups (e.g., anilines, imidazoles), potentially altering ionization states critical for receptor binding at physiological pH [4].
  • Improved Target Selectivity: The steric and electronic perturbation introduced by fluorine can subtly alter the conformation or electronic potential of the molecule, enhancing selectivity for the desired target over closely related off-target proteins, thereby potentially reducing side effects [4] [8].

Table 2: Impact of Fluorine Substitution on Key Pharmaceutical Parameters

ParameterImpact of Fluorine SubstitutionMechanistic Basis
Metabolic StabilitySignificant IncreaseBlocking of metabolic soft spots (esp. aromatic hydroxylation); Deactivation of ring
Lipophilicity (logP)Variable (Often slight increase, but electron-withdrawing effect can dominate reducing logP)Intrinsic lipophilicity of C-F bond vs. Electron-withdrawing effect reducing electron density
Membrane PermeabilityGenerally Maintained or ImprovedOptimal balance of lipophilicity/hydrophilicity; Reduced polar surface area (PSA)
Binding AffinityOften IncreasedSpecific F-protein interactions (H-bonding, dipole-dipole, CH-F); Optimal steric fit
Acid/Base CharacterpKa of neighboring groups DecreasedStrong inductive electron-withdrawing effect

In the specific context of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide, the fluorine atom at the 3-position of the phenyl ring adjacent to the morpholine nitrogen is strategically placed to protect the morpholine ring from potential oxidative metabolism while simultaneously optimizing electronic distribution across the aromatic ring, potentially enhancing interactions with the target protein [4] [8].

Historical Context: Evolution of Aryl Carboxamide Derivatives in Pharmacological Research

Aryl carboxamides represent a venerable and continuously evolving class of pharmacophores. The integration of carboxamide linkages with substituted aromatic systems like the 3-fluoro-4-morpholinophenyl moiety has deep roots in medicinal chemistry:

  • Early Foundations: The significance of carboxamides emerged with compounds like nicotinamide and isoniazid. The discovery of bioactive natural products containing aryl amides spurred synthetic efforts. Initial developments focused on simple anilides with local anesthetic or antipyretic activities.
  • Fluoroquinolone Era: A major breakthrough came with nalidixic acid (1962), evolving into fluorinated quinolones like ciprofloxacin and levofloxacin (containing a piperazine moiety functionally analogous to morpholine in some analogs). These featured a core aryl carboxamide (pyridone-carboxylate fused system) and demonstrated the power of fluorine substitution (enhancing DNA gyrase binding and cell penetration) and heterocyclic amines (optimizing pharmacokinetics and target affinity) [8]. Levofloxacin exemplifies this, containing a fluorinated quinolone core and a methylpiperazine ring.
  • Rise of Kinase Inhibitors and Targeted Therapies: The late 1990s and 2000s witnessed an explosion in kinase-targeted therapies. Aryl carboxamides proved highly effective scaffolds for achieving potent and selective kinase inhibition. The morpholine ring gained prominence during this period due to its favorable properties and ability to interact with the kinase hinge region or allosteric sites. Examples include gefitinib and erlotinib (EGFR inhibitors, featuring anilide quinazoline cores), though lacking morpholine. Simultaneously, compounds featuring the 4-(morpholin-4-yl)phenyl motif began appearing as key components in kinase inhibitor pharmacophores targeting PI3K, mTOR, and other members of the PI3K/Akt/mTOR pathway – critical pathways in cancer cell proliferation and survival [3] [9] [10].
  • Complexity and Hybrid Pharmacophores: Modern design increasingly utilizes complex aryl carboxamides incorporating multiple synergistic motifs. N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide exemplifies this trend:
  • Aryl Carboxamide Core: Provides a stable, planar linkage facilitating interaction with flat binding sites common in enzyme active sites.
  • Morpholinoaryl Moiety: Delivers solubility, target engagement potential (H-bonding, dipole), and metabolic stability.
  • Cyclopropanecarboxamide: Contributes binding energy via strain release and steric shielding, conformational constraint, and metabolic stability.
  • Fluorine Atom: Fine-tunes electronic properties, blocks metabolism, and potentially augments target binding.

Properties

CAS Number

478079-72-0

Product Name

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)cyclopropanecarboxamide

Molecular Formula

C14H17FN2O2

Molecular Weight

264.3

InChI

InChI=1S/C14H17FN2O2/c15-12-9-11(16-14(18)10-1-2-10)3-4-13(12)17-5-7-19-8-6-17/h3-4,9-10H,1-2,5-8H2,(H,16,18)

InChI Key

RNTYVEOSUMJCMK-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.